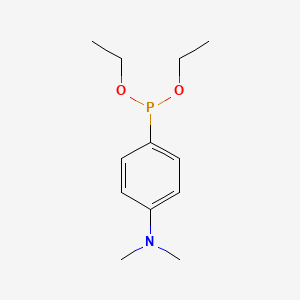![molecular formula C14H13NOS B13999011 N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline CAS No. 61821-30-5](/img/structure/B13999011.png)
N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-n-(phenyl-sulfinyl-methyl)aniline is an organic compound that belongs to the class of sulfoxides It features a sulfinyl group (S=O) bonded to a phenyl group and an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-(phenyl-sulfinyl-methyl)aniline typically involves the reaction of N-methylaniline with a sulfinylating agent. One common method is the oxidation of N-methyl-n-(phenyl-thio-methyl)aniline using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of N-methyl-n-(phenyl-sulfinyl-methyl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ruthenium-based catalysts has been reported to facilitate the methylation of anilines with methanol .
化学反応の分析
Types of Reactions
N-methyl-n-(phenyl-sulfinyl-methyl)aniline can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction can revert the sulfoxide back to the corresponding sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-methyl-n-(phenyl-sulfonyl-methyl)aniline.
Reduction: N-methyl-n-(phenyl-thio-methyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-methyl-n-(phenyl-sulfinyl-methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-methyl-n-(phenyl-sulfinyl-methyl)aniline involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-methyl-n-(phenyl-thio-methyl)aniline: The sulfide analog of the compound.
N-methyl-n-(phenyl-sulfonyl-methyl)aniline: The sulfone analog of the compound.
N-methyl-n-(phenyl-sulfinyl-ethyl)aniline: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
N-methyl-n-(phenyl-sulfinyl-methyl)aniline is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of both the sulfinyl and aniline moieties allows for diverse chemical transformations and applications in various fields .
特性
CAS番号 |
61821-30-5 |
|---|---|
分子式 |
C14H13NOS |
分子量 |
243.33 g/mol |
IUPAC名 |
N-methyl-N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C14H13NOS/c1-15(13-10-6-3-7-11-13)14(17-16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChIキー |
RNFPXAPDXOCTLM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=S=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


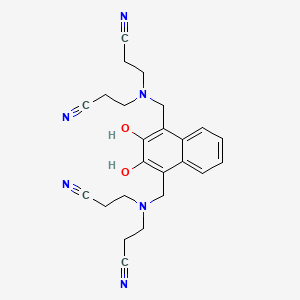

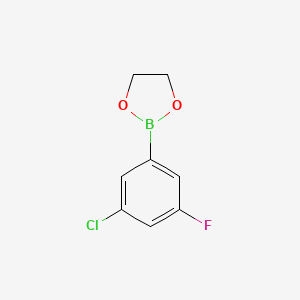
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
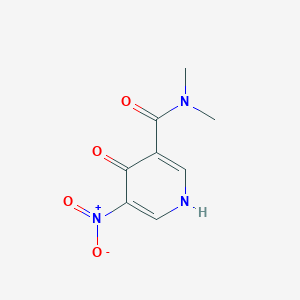
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
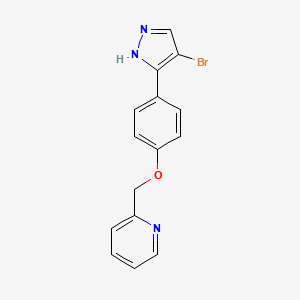
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

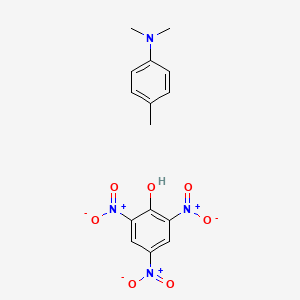
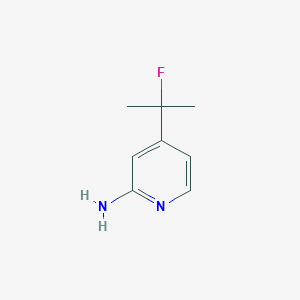
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
